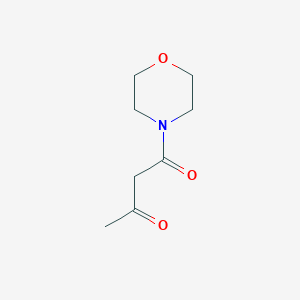

N-Acetoacetylmorpholine

描述

The exact mass of the compound 4-(1,3-Dioxobutyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-morpholin-4-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPILPRSNWEZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168209 | |

| Record name | 4-(1,3-Dioxobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-54-8 | |

| Record name | Acetoacetylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Dioxobutyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16695-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Dioxobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-dioxobutyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Acetoacetylmorpholine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine, also known as 1-(morpholino)-1,3-butanedione, is a versatile organic compound featuring a morpholine ring attached to an acetoacetyl group. This unique structure imparts a range of chemical properties that make it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other fine chemicals. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, along with a discussion of its spectroscopic characteristics and potential biological significance based on related compounds.

Chemical Properties and Structure

This compound is a white to almost white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16695-54-8 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 68-72 °C | |

| Boiling Point | 140 °C at 2 mmHg | |

| Density | 1.141 g/cm³ (predicted) | |

| pKa | 13.66 ± 0.20 (predicted) | [1] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

The structure of this compound consists of a morpholine ring N-acylated with an acetoacetyl group. The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality (in its parent form). In this compound, the nitrogen atom is part of an amide linkage. The acetoacetyl group is a β-dicarbonyl moiety, which exists in tautomeric equilibrium between the keto and enol forms. This tautomerism is a key feature of its reactivity.

Synthesis of this compound

Proposed Experimental Protocol

Reaction: Morpholine + Diketene → this compound

Materials:

-

Morpholine

-

Diketene

-

An inert solvent (e.g., toluene, dichloromethane, or diethyl ether)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a fume hood, a solution of morpholine in an inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Diketene is added dropwise to the cooled, stirring solution of morpholine. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

The reaction mixture is then washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted morpholine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system to yield pure this compound.

Logical Workflow for Synthesis and Purification:

References

N-Acetoacetylmorpholine (CAS: 16695-54-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine, with the Chemical Abstracts Service (CAS) number 16695-54-8, is a versatile organic compound with significant potential in various scientific fields. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a comprehensive analysis of its spectroscopic data. Furthermore, this document explores its applications, particularly as a synthetic building block, and elucidates the mechanism of action of the broader class of morpholine-containing compounds in the context of drug development, specifically as antifungal agents. The information is presented to support and guide researchers, scientists, and professionals in the field of drug development in their work with this compound.

Chemical and Physical Properties

This compound, also known by its synonyms 1-(morpholin-4-yl)butane-1,3-dione and 4-(1,3-Dioxobutyl)morpholine, is a white to almost white crystalline powder.[1][2] It is a valuable intermediate in organic synthesis.[1] The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16695-54-8 | [2] |

| Molecular Formula | C₈H₁₃NO₃ | [2] |

| Molecular Weight | 171.19 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Predicted pKa | 13.66 ± 0.20 | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Synthesis of this compound: Experimental Protocols

Synthesis from Morpholine and Ethyl Acetoacetate

This method is based on the well-established acetoacetic ester synthesis, where the amino group of morpholine acts as a nucleophile, attacking the carbonyl group of the ester in ethyl acetoacetate.

Reaction:

Morpholine + Ethyl Acetoacetate → this compound + Ethanol

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of morpholine and ethyl acetoacetate in a suitable solvent, such as toluene or in the absence of a solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used but typically ranges from 100-160°C.[3] The reaction time can vary from 6 to 10 hours.[3]

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.

-

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 2. guidechem.com [guidechem.com]

- 3. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 4. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetoacetylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetoacetylmorpholine (CAS No. 16695-54-8), a versatile building block in organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.

Introduction

This compound, also known as 1-(morpholin-4-yl)butane-1,3-dione, is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an amide and a β-diketone moiety, allows for a wide range of chemical transformations, making it a crucial component in the development of novel molecular entities.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acetoacetylation of morpholine. A common and efficient method involves the reaction of morpholine with an acetoacetylating agent such as ethyl acetoacetate. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

Caption: Synthesis of this compound from Morpholine.

Experimental Protocol

The following protocol details a laboratory-scale synthesis of this compound.

Materials:

-

Morpholine

-

Ethyl acetoacetate

-

Toluene (or other suitable solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine morpholine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap. Continue refluxing until the theoretical amount of ethanol has been collected, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white to off-white crystalline solid.

Yield: While specific yields can vary, this method generally provides good to excellent yields of the desired product.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical Properties

| Property | Value |

| CAS Number | 16695-54-8 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Appearance | White to almost white powder/crystal[1] |

| Storage Temperature | 2-8°C, sealed in a dry environment[1] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetoacetyl group, and the terminal methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and ketone, the carbons of the morpholine ring, and the carbons of the acetoacetyl chain.

While specific spectral data from published literature is limited, predicted NMR data is available and consistent with the expected structure.[1] A general representation of the NMR analysis workflow is provided below.

Caption: General workflow for NMR analysis.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Amide C=O Stretch | ~1640-1680 |

| Ketone C=O Stretch | ~1700-1725 |

| C-N Stretch | ~1200-1350 |

| C-O-C Stretch | ~1070-1150 |

The presence of strong absorption bands in these regions confirms the key functional groups of this compound.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 171).

-

Fragmentation Pattern: Common fragmentation pathways for amides and ketones can be expected. This includes cleavage adjacent to the carbonyl groups and fragmentation of the morpholine ring. Analysis of these fragments can further confirm the structure of the molecule.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed synthetic protocol and the outline of characterization techniques offer a solid foundation for researchers and scientists working with this important chemical intermediate. The provided data and workflows will aid in the successful preparation and verification of this compound for its various applications in drug discovery and organic synthesis.

References

Spectroscopic Profile of N-Acetoacetylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetoacetylmorpholine, a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, expected values derived from analogous structures, and general experimental protocols. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and expected ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.74 | ddd | 4H | O(CH₂CH₂)₂N- |

| ~3.23 | ddd | 4H | O(CH₂CH₂)₂N- |

| Predicted data |

Note: Predicted data from various sources suggest overlapping signals for the morpholine protons. Experimental data for N-substituted morpholines indicates that the protons on the carbons adjacent to the oxygen (H-2, H-6) typically appear downfield from the protons on the carbons adjacent to the nitrogen (H-3, H-5)[1]. The acetoacetyl group protons are expected to have distinct signals.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200-205 | C=O (ketone) |

| ~165-170 | C=O (amide) |

| ~67 | O-C H₂ (C-2, C-6) |

| ~50-55 | -C H₂-C=O |

| ~46 | N-C H₂ (C-3, C-5) |

| ~30 | C H₃-C=O |

Note: These are expected chemical shift ranges based on typical values for amides, ketones, and N-substituted morpholines[1][2]. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2950-2850 | Medium | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1115 | Strong | C-O-C stretch (ether) |

Note: These are characteristic absorption frequencies for the functional groups present in this compound[3][4]. The exact peak positions and intensities can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion Structure |

| 171 | [M]⁺ (Molecular Ion) |

| 128 | [M - COCH₃]⁺ |

| 86 | [M - COCH₂COCH₃]⁺ or [Morpholine-C=O]⁺ |

| 57 | [COCH₂CO]⁺ or [Morpholine fragment]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The fragmentation of this compound is expected to involve cleavage of the amide and ketone functionalities, as well as fragmentation of the morpholine ring[5][6].

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for an organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required[7].

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity[1].

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans[8][9].

-

¹³C NMR : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A sufficient number of scans and an appropriate relaxation delay are crucial due to the low natural abundance of ¹³C[10][11].

-

-

Data Processing : The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak[10].

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr)[12]. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation[4].

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired[13].

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific functional groups[14][15].

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS)[16].

-

Ionization : The sample molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization method that causes fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with minimal fragmentation[17][18].

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight)[19].

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio[20].

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. sc.edu [sc.edu]

- 10. benchchem.com [benchchem.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chromtech.com [chromtech.com]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

- 20. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Solubility and Stability of N-Acetoacetylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine (NAAM) is a versatile chemical intermediate with potential applications in pharmaceutical and agrochemical synthesis. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug development and other chemical processes. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for NAAM in public literature, this document outlines detailed experimental protocols for determining its solubility in various solvents and its stability under different stress conditions, based on established scientific principles and regulatory guidelines. Furthermore, potential degradation pathways are discussed, and a framework for a stability-indicating analytical method is proposed.

Introduction

This compound (CAS No. 16695-54-8) is a derivative of morpholine characterized by the presence of an acetoacetyl group attached to the nitrogen atom. Its chemical structure, possessing both a β-keto amide and a morpholine moiety, suggests a unique combination of chemical reactivity and physical properties. The morpholine ring is a common scaffold in medicinal chemistry, known to often impart favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility. The β-keto amide functionality, on the other hand, is a versatile synthetic handle but can be susceptible to hydrolysis and thermal degradation.

A comprehensive understanding of the solubility and stability of NAAM is crucial for:

-

Formulation Development: Selecting appropriate solvent systems for drug formulation and manufacturing processes.

-

Process Chemistry: Optimizing reaction conditions and purification methods.

-

Regulatory Compliance: Establishing a stable shelf-life and appropriate storage conditions for active pharmaceutical ingredients (APIs) and formulated products.

-

Safety Assessment: Identifying potential degradation products and their toxicological implications.

This guide aims to provide a foundational understanding of these critical attributes and to equip researchers with the necessary methodologies to generate robust and reliable data for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(morpholino)-1,3-butanedione | - |

| CAS Number | 16695-54-8 | [1] |

| Molecular Formula | C8H13NO3 | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Predicted pKa | 13.66 ± 0.20 | [1] |

Solubility Profile of this compound

To establish a quantitative solubility profile, the following experimental protocol is recommended.

Proposed Experimental Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound (purity > 99%)

-

Solvents: Purified Water, Phosphate Buffer (pH 3.0, 7.4, 9.0), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO).

-

Calibrated analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Validated analytical method for quantification of NAAM (e.g., HPLC-UV)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be visually apparent.

-

Equilibrate the vials at controlled temperatures (e.g., 25 °C and 37 °C) in a shaking incubator for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials at a high speed to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

The solubility is reported as mg/mL or mol/L.

-

Data Presentation: Illustrative Solubility Data

The following table is a template for presenting the experimentally determined solubility data. The values provided are for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Value] |

| 37 | [Experimental Value] | |

| Phosphate Buffer pH 3.0 | 25 | [Experimental Value] |

| 37 | [Experimental Value] | |

| Phosphate Buffer pH 7.4 | 25 | [Experimental Value] |

| 37 | [Experimental Value] | |

| Phosphate Buffer pH 9.0 | 25 | [Experimental Value] |

| 37 | [Experimental Value] | |

| 0.1 N HCl | 25 | [Experimental Value] |

| 37 | [Experimental Value] | |

| 0.1 N NaOH | 25 | [Experimental Value] |

| 37 | [Experimental Value] | |

| Ethanol | 25 | [Experimental Value] |

| Methanol | 25 | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] |

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. The this compound molecule contains functionalities that may be susceptible to degradation. The amide bond can undergo hydrolysis, particularly under acidic or basic conditions. The β-keto group can also be involved in various degradation reactions.

Proposed Experimental Protocols for Stability Testing

The following forced degradation studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method. These protocols are based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare solutions of NAAM (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C).

-

Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of NAAM and to detect any degradation products.

Objective: To assess the stability of solid this compound at elevated temperatures.

Methodology:

-

Place a known amount of solid NAAM in a controlled temperature oven (e.g., 60 °C, 80 °C).

-

Withdraw samples at specified time points (e.g., 1, 3, 7, and 14 days).

-

Dissolve the samples in a suitable solvent.

-

Analyze the samples by HPLC to determine the purity of NAAM and to identify any degradation products.

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

-

Expose solid NAAM and a solution of NAAM (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guideline.[2]

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples by HPLC to assess for any degradation.

Data Presentation: Illustrative Stability Data

The following tables are templates for presenting the stability data. The values are for illustrative purposes only.

Table 4.2.1: Hydrolytic Stability of this compound (1 mg/mL) at 60 °C

| Time (hours) | % Remaining in 0.1 N HCl | % Remaining in Water | % Remaining in 0.1 N NaOH |

| 0 | 100 | 100 | 100 |

| 2 | [Value] | [Value] | [Value] |

| 4 | [Value] | [Value] | [Value] |

| 8 | [Value] | [Value] | [Value] |

| 24 | [Value] | [Value] | [Value] |

| 48 | [Value] | [Value] | [Value] |

Table 4.2.2: Thermal Stability of Solid this compound

| Time (days) | % Purity at 60 °C | % Purity at 80 °C |

| 0 | 100 | 100 |

| 1 | [Value] | [Value] |

| 3 | [Value] | [Value] |

| 7 | [Value] | [Value] |

| 14 | [Value] | [Value] |

Table 4.2.3: Photostability of this compound

| Sample | Condition | % Purity |

| Solid | Light Exposed | [Value] |

| Solid | Dark Control | [Value] |

| Solution | Light Exposed | [Value] |

| Solution | Dark Control | [Value] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

-

Hydrolysis of the Amide Bond: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield morpholine and acetoacetic acid. Acetoacetic acid is unstable and can subsequently decarboxylate to form acetone and carbon dioxide.

-

Cleavage of the β-Dicarbonyl System: The β-keto amide functionality can undergo cleavage under certain conditions.

-

Oxidation of the Morpholine Ring: The morpholine ring may be susceptible to oxidation, potentially at the nitrogen or the adjacent carbon atoms.

The identification of actual degradation products through techniques like LC-MS/MS is essential to confirm these pathways.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination of NAAM.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of NAAM.

Hypothetical Degradation Pathway of this compound

Caption: Hypothetical degradation pathways of NAAM.

Conclusion

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. While specific experimental data for NAAM is currently limited, the proposed experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for generating the necessary data. The information on potential degradation pathways and the proposed analytical methodologies will aid researchers in developing stable formulations and ensuring the quality and safety of products containing this compound. The generation of robust solubility and stability data is a critical step in the successful development and commercialization of any new chemical entity, and this guide serves as a valuable resource for scientists and professionals working with this promising compound.

References

An In-Depth Technical Guide on N-Acetoacetylmorpholine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine, a versatile chemical intermediate, holds a significant bien though understated role in the landscape of organic synthesis. This technical guide provides a comprehensive overview of its discovery, history, and core chemical properties. Detailed experimental protocols for its synthesis via the reaction of morpholine with diketene are presented, alongside a thorough characterization supported by spectroscopic data. This document serves as a foundational resource for researchers and professionals in drug development and fine chemical synthesis, offering a centralized repository of technical information, including quantitative data and process visualizations, to facilitate its application in further research and development.

Introduction

This compound (CAS 16695-54-8), also known as 1-(morpholino)-1,3-butanedione, is a morpholine derivative characterized by an acetoacetyl group attached to the nitrogen atom. This structure imparts a unique reactivity, making it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a ketone and an amide functional group allows for a range of chemical transformations, positioning this compound as a key precursor in the construction of heterocyclic compounds. While not as widely recognized as some other morpholine derivatives, its utility in specialized synthetic applications warrants a detailed examination of its chemical history and properties.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader exploration of the reactivity of diketene with various nucleophiles in the mid-20th century. Diketene, a highly reactive organic compound, became an important industrial intermediate for the production of acetoacetate esters and amides. The reaction of diketene with amines to form N-substituted acetoacetamides is a well-established and efficient synthetic method.

It is within this context of systematic investigation into diketene chemistry that the synthesis of this compound would have been a logical extension. The reaction of morpholine, a readily available secondary amine, with diketene provides a direct and high-yielding route to the target compound. While a specific "discovery" paper is not apparent, its inclusion in chemical supplier catalogs and spectral databases indicates its established presence and utility in the field of organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16695-54-8 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 69-72 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |

| pKa (Predicted) | 13.66 ± 0.20 |

Synthesis

The most common and industrially viable method for the synthesis of this compound is the reaction of morpholine with diketene. This reaction is typically carried out in an inert solvent and proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme

References

The Acetoacetyl Group in N-Acetoacetylmorpholine: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine is a versatile building block in organic synthesis, primarily owing to the rich and varied reactivity of its acetoacetyl group. This technical guide provides an in-depth analysis of the chemical behavior of this moiety, including its tautomeric nature, and its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental methodologies for representative reactions are provided, alongside a comprehensive summary of spectroscopic data to aid in characterization. The strategic application of this compound in the synthesis of heterocyclic scaffolds relevant to drug discovery is also discussed, supported by logical workflow diagrams. This document serves as a critical resource for researchers leveraging the synthetic potential of this compound in pharmaceutical and chemical research.

Introduction

This compound, a β-keto amide, has emerged as a valuable scaffold in synthetic organic chemistry and medicinal chemistry. Its utility stems from the dual functionality of the acetoacetyl group and the favorable physicochemical properties imparted by the morpholine ring. The morpholine moiety is a privileged structure in drug discovery, often enhancing aqueous solubility, metabolic stability, and bioavailability of parent molecules.[1][2] This guide focuses on the core reactivity of the acetoacetyl group, providing a technical foundation for its application in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₃ | [3] |

| Molecular Weight | 171.19 g/mol | [3] |

| CAS Number | 16695-54-8 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 45-48 °C | |

| Boiling Point | 145-147 °C at 1 mmHg | |

| pKa (predicted) | 10.5 (for the methylene protons) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2.2.1. ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.25 | s | 3H | CH₃-C(O)- |

| 3.58 | s | 2H | -C(O)-CH₂-C(O)- |

| 3.65-3.75 | m | 8H | Morpholine protons |

Table 2.2.2. ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 29.8 | C H₃-C(O)- |

| 42.5, 46.8 | Morpholine -C H₂-N- |

| 50.7 | -C(O)-C H₂-C(O)- |

| 66.5 | Morpholine -C H₂-O- |

| 165.2 | -C (O)-CH₂- |

| 201.5 | CH₃-C (O)- |

Table 2.2.3. FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | m-s | C-H stretching (aliphatic) |

| 1720 | s | C=O stretching (ketone) |

| 1645 | s | C=O stretching (amide) |

| 1435 | m | CH₂ bending |

| 1260 | s | C-N stretching |

| 1115 | s | C-O-C stretching (ether) |

Table 2.2.4. Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 171 | 20 | [M]⁺ |

| 128 | 45 | [M - CH₃CO]⁺ |

| 86 | 100 | [Morpholine-C(O)]⁺ |

| 43 | 85 | [CH₃CO]⁺ |

Reactivity of the Acetoacetyl Group

The reactivity of the acetoacetyl group in this compound is dominated by the presence of two carbonyl groups and an acidic α-methylene group. This arrangement facilitates a variety of important chemical transformations.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is a cornerstone of its reactivity, as the enol form is a key nucleophilic intermediate. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[4][5][6]

Keto [label=<

Keto Form

Keto Form

];

Enol [label=<

Enol Form

Enol Form

];

Keto -> Enol [dir=both, label="Equilibrium"]; } caption="Keto-Enol Tautomerism in this compound."

Experimental Protocol for NMR Analysis of Keto-Enol Tautomerism:

A quantitative analysis of the keto-enol equilibrium can be performed using ¹H NMR spectroscopy.[4][7][8]

-

Sample Preparation: Prepare solutions of this compound (approx. 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate solvent effects.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Data Analysis: Identify the distinct signals for the methylene protons of the keto form (typically a singlet around 3.6 ppm) and the vinylic proton of the enol form (typically a singlet around 5.0-5.5 ppm). Integrate these respective peaks.

-

Calculation of Equilibrium Constant (K_eq): K_eq = [Enol] / [Keto] = (Integral of enol CH) / (Integral of keto CH₂ / 2)

Reactions at the α-Methylene Group

The protons of the methylene group are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making this position a potent nucleophile upon deprotonation.

The enolate of this compound, generated in the presence of a base, can act as a Michael donor and add to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Representative Experimental Protocol for Michael Addition:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

-

Addition of Michael Acceptor: Add the α,β-unsaturated carbonyl compound (e.g., chalcone, 1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Heterocycle Synthesis

The 1,3-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in drug discovery.

Reaction with hydrazine derivatives leads to the formation of pyrazoles through a condensation-cyclization sequence.[4][9][10]

Representative Experimental Protocol for Pyrazole Synthesis:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1.0 eq) to the solution.

-

Reaction: Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

This compound can participate as the β-ketoester component in the Hantzsch pyridine synthesis, a multi-component reaction that provides access to dihydropyridines and pyridines.[3][7][11][12][13][14]

Representative Experimental Protocol for Hantzsch Pyridine Synthesis:

-

Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq), an aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (1.1 eq) in a solvent like ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture. The dihydropyridine product often precipitates and can be isolated by filtration.

-

Oxidation (optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., ceric ammonium nitrate, nitric acid).

In the Biginelli reaction, this compound can serve as the active methylene component, reacting with an aldehyde and urea (or thiourea) to form dihydropyrimidinones, a class of compounds with diverse biological activities.[15][16][17][18][19][20][21][22][23]

Representative Experimental Protocol for Biginelli Reaction:

-

Reaction Setup: Combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux for several hours.

-

Workup and Purification: Cool the reaction mixture to room temperature. The product usually precipitates and can be collected by filtration, washed with cold solvent, and recrystallized.

The Gewald reaction allows for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound, with its ketone functionality, can be a substrate in this multicomponent reaction.[2][23][24][25][26][27][28][29][30]

Representative Experimental Protocol for Gewald Reaction:

-

Reaction Setup: In a suitable solvent such as ethanol or DMF, mix this compound (1.0 eq), an active methylene nitrile (e.g., malononitrile, 1.0 eq), and elemental sulfur (1.1 eq).

-

Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

-

Reaction: Heat the mixture, typically to around 50-60 °C, and stir until the reaction is complete.

-

Workup and Purification: After cooling, the product may precipitate. If not, the solvent is removed, and the residue is purified by column chromatography or recrystallization.

Application in Drug Development

The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties.[2] While a direct, multi-step synthesis of a commercially available drug prominently featuring this compound as a key starting material is not widely documented in readily available literature, its utility can be logically inferred in the synthesis of analogues of drugs like Linezolid and Gefitinib, where morpholine-containing aniline precursors are crucial.[3][15][16][18][19][24][31][32][33] The acetoacetyl group can be envisioned as a handle for the construction of various heterocyclic systems that could be further elaborated into drug candidates.

Conclusion

The acetoacetyl group in this compound provides a rich platform for a multitude of chemical transformations, making it a highly valuable and versatile reagent in organic synthesis. Its ability to undergo keto-enol tautomerism and participate in a range of cyclization and condensation reactions allows for the efficient construction of complex heterocyclic systems. The presence of the morpholine moiety further enhances its appeal for applications in drug discovery by potentially imparting favorable ADME properties. This guide has provided a comprehensive overview of its reactivity, supported by representative experimental protocols and key data, to facilitate its broader application by researchers and scientists in the chemical and pharmaceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 16. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 17. benchchem.com [benchchem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistry.illinois.edu [chemistry.illinois.edu]

- 23. redalyc.org [redalyc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 27. youtube.com [youtube.com]

- 28. d-nb.info [d-nb.info]

- 29. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

Potential applications of N-Acetoacetylmorpholine in medicinal chemistry

A Technical Guide to the Synthesis, Properties, and Potential Therapeutic Applications of N-Acetoacetylmorpholine and Its Derivatives

Abstract

This compound (NAAM) is a versatile chemical intermediate that holds significant promise as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of NAAM, its key chemical properties, and its potential applications in the development of novel therapeutic agents. The reactivity of its β-dicarbonyl moiety makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, including dihydropyridines, pyrimidines, and pyrazoles, many of which are classes of compounds with established pharmacological importance. This document details potential synthetic routes to these derivatives, supported by generalized experimental protocols, and explores the prospective biological activities and signaling pathways that could be modulated by these novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique chemical attributes of this compound for the discovery of next-generation therapeutics.

Introduction

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to bioactive molecules.[1][2] These characteristics have led to the incorporation of the morpholine scaffold into numerous approved drugs and clinical candidates across a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] this compound, a derivative that combines the beneficial morpholine ring with a reactive acetoacetyl group, represents a highly versatile and potentially underexplored building block for the synthesis of novel drug candidates.

The presence of the β-dicarbonyl system in this compound provides a reactive handle for a variety of classical organic reactions, enabling the construction of diverse heterocyclic systems. This guide will explore the potential of this compound as a starting material in key synthetic transformations such as the Hantzsch pyridine synthesis, pyrimidine and pyrazole synthesis, and Michael addition reactions, all of which are foundational methods for generating libraries of compounds for biological screening.

Synthesis and Chemical Properties of this compound

Synthesis of this compound

This compound can be efficiently synthesized via the acetoacetylation of morpholine with diketene.[2][4] Diketene serves as a highly reactive and effective acetoacetylating agent for amines. The reaction proceeds through the nucleophilic attack of the morpholine nitrogen on one of the carbonyl groups of diketene, followed by ring-opening of the diketene molecule.

Experimental Protocol: Synthesis of this compound from Morpholine and Diketene

-

Materials:

-

Morpholine

-

Diketene

-

Anhydrous toluene (or other inert solvent)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve morpholine (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add diketene (1.05 equivalents) dropwise from the dropping funnel to the stirred morpholine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

-

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 16695-54-8 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 140 °C at 2 mmHg | [1] |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | ~13.66 (predicted) | [1] |

Potential Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds with known pharmacological relevance. The following sections outline potential synthetic pathways to key classes of bioactive molecules.

Synthesis of Dihydropyridine Derivatives

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to generate 1,4-dihydropyridines, a class of compounds famously known for their activity as calcium channel blockers in the treatment of hypertension.[4] this compound can serve as the β-dicarbonyl component in this reaction.

Generalized Reaction Scheme:

The reaction involves the condensation of an aldehyde, ammonia (or an ammonium salt), and two equivalents of a β-dicarbonyl compound. In this case, one of the β-dicarbonyl components would be this compound.

Diagram of Hantzsch Dihydropyridine Synthesis Pathway

Caption: Hantzsch synthesis using this compound.

Potential Biological Significance:

Dihydropyridine-based compounds are well-established as L-type calcium channel blockers. Novel derivatives incorporating the morpholine moiety could exhibit modified pharmacokinetic properties or altered selectivity profiles, potentially leading to new therapies for cardiovascular diseases.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and a wide range of medicinally important compounds, including anticancer and antiviral agents. This compound can be used to construct the pyrimidine ring through condensation reactions with urea, thiourea, or guanidine.

Generalized Reaction Scheme:

The reaction typically involves the cyclocondensation of the β-dicarbonyl moiety of this compound with a suitable binucleophile like urea under acidic or basic conditions to form a pyrimidinone ring.

Diagram of Pyrimidine Synthesis Pathway

Caption: Pyrimidine synthesis from this compound.

Potential Biological Significance:

The pyrimidine core is a key pharmacophore in many kinase inhibitors used in oncology. Derivatives synthesized from this compound could be explored as inhibitors of various protein kinases, potentially leading to new anticancer agents. The morpholine group is notably present in the approved PI3K inhibitor, GDC-0941.[5]

Synthesis of Pyrazole Derivatives

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that are prevalent in pharmaceuticals, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and anticancer properties. This compound can react with hydrazine derivatives to form substituted pyrazoles.

Generalized Reaction Scheme:

The synthesis involves the condensation of this compound with hydrazine or a substituted hydrazine, leading to the formation of a pyrazolone ring.

Diagram of Pyrazole Synthesis Pathway

Caption: Pyrazole synthesis from this compound.

Potential Biological Significance:

Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature a pyrazole or pyrazolone core. Novel pyrazole derivatives incorporating the morpholine moiety could lead to the development of new anti-inflammatory agents with improved safety profiles.

Michael Addition Reactions

The active methylene group in this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for carbon-carbon bond formation.

Generalized Reaction Scheme:

In the presence of a base, the active methylene of this compound is deprotonated to form a nucleophilic enolate, which then adds to the β-carbon of a Michael acceptor.

Diagram of Michael Addition Pathway

Caption: Michael addition using this compound.

Potential Biological Significance:

The Michael adducts formed can serve as intermediates for the synthesis of more complex molecules with diverse biological activities. The resulting 1,5-dicarbonyl compounds can be further cyclized to form various six-membered rings, expanding the accessible chemical space for drug discovery.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its dual functionality, combining the favorable properties of the morpholine ring with the synthetic flexibility of the acetoacetyl group, makes it an attractive starting material for the synthesis of diverse libraries of heterocyclic compounds. While this guide has outlined the primary synthetic avenues and potential therapeutic areas, further research is warranted to synthesize and screen libraries of this compound derivatives to fully elucidate their biological activities and therapeutic potential. The exploration of these novel chemical entities could lead to the discovery of next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for N-Acetoacetylmorpholine in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. This method is valued for its versatility and atom economy in constructing complex molecular architectures. N-Acetoacetylmorpholine, a 1,3-dicarbonyl compound, serves as a competent Michael donor due to the acidity of the methylene protons flanked by two carbonyl groups. Upon deprotonation, it forms a stabilized enolate that can engage with a variety of Michael acceptors. This document provides a detailed, representative protocol for the use of this compound in Michael addition reactions, targeting researchers in organic synthesis and drug development.

Please note: Specific experimental protocols for the Michael addition of this compound are not widely available in published literature. The following protocols are adapted from established procedures for analogous 1,3-dicarbonyl compounds and are intended to serve as a representative guideline.

Reaction Principle and Mechanism

The Michael addition of this compound proceeds via a three-step mechanism:

-

Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated Michael acceptor.

-

Protonation: The resulting enolate intermediate is protonated to yield the final 1,4-adduct.

The general mechanism is depicted below:

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Acetoacetylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While N-Acetoacetylmorpholine is a versatile active methylene compound, specific literature detailing its application in the synthesis of a broad range of heterocyclic systems is limited. The following application notes and protocols are based on well-established synthetic methodologies for analogous β-keto amides and esters (e.g., ethyl acetoacetate, acetoacetanilide). These protocols serve as a foundational guide for researchers to explore the utility of this compound as a precursor in heterocyclic synthesis.

Introduction to this compound in Heterocyclic Synthesis

This compound is a β-keto amide that serves as a valuable and reactive building block in organic synthesis. Its structure incorporates two key features that make it an attractive precursor for the synthesis of diverse heterocyclic scaffolds:

-

Active Methylene Group: The CH₂ group situated between two carbonyl functionalities is highly acidic and readily forms a stabilized enolate. This nucleophilic center is primed to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, Michael additions, and cyclizations.

-

Morpholine Moiety: The morpholine ring is a "privileged scaffold" in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide favorable pharmacokinetic properties. Using this compound as a starting material directly embeds this desirable feature into the final heterocyclic product.

These characteristics make this compound a promising candidate for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity and complexity in a single step. This document outlines its potential application in several cornerstone reactions for synthesizing medicinally relevant heterocycles.

Synthesis of Substituted Pyridones

Substituted 2-pyridone and 3-cyano-2-pyridone scaffolds are core components of numerous pharmaceutical agents. A common synthetic route involves a multicomponent reaction of an aldehyde, an active methylene compound, and a β-dicarbonyl compound like this compound, often catalyzed by a base.

Application Note

This compound can serve as the C2-C3 and amide fragment in the construction of a 2-pyridone ring. In this proposed multicomponent synthesis, an aromatic aldehyde undergoes a Knoevenagel condensation with a nitrile-containing active methylene compound (e.g., malononitrile). The resulting arylidene malononitrile acts as a Michael acceptor for the enolate of this compound. Subsequent intramolecular cyclization and tautomerization yield the final substituted 2-pyridone product bearing a morpholine carboxamide group at the 5-position.

Experimental Protocol: Synthesis of 6-Amino-3,4-dihydro-4-phenyl-2-oxo-N-(morpholine-4-carbonyl)pyridine-5-carbonitrile

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (15 mL).

-

Catalyst Addition: Add piperidine (0.2 mmol) as a catalyst to the stirred mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the purified pyridone derivative.

Quantitative Data (Hypothetical)

| Aldehyde | Active Methylene | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 85-92% |

| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 88-95% |

| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 82-90% |

| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 6 | 75-85% |

Logical Workflow for Pyridone Synthesis

Application Notes and Protocols: N-Acetoacetylmorpholine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetoacetylmorpholine, a versatile β-keto amide, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides a detailed, step-by-step protocol for a representative cyclization reaction of this compound, specifically its cyclocondensation with phenylhydrazine to yield a pyrazolone derivative. This reaction, a variant of the Knorr pyrazole synthesis, is a fundamental transformation for constructing five-membered nitrogen-containing heterocycles. Included are comprehensive experimental procedures, tabulated data for expected outcomes, and graphical representations of the reaction mechanism and workflow to ensure reproducibility and aid in understanding.

Introduction

β-Keto amides are highly useful intermediates in organic synthesis due to their dual electrophilic and nucleophilic character. This compound incorporates this reactive β-dicarbonyl moiety attached to a morpholine ring, a privileged structure in medicinal chemistry known to enhance the physicochemical properties of drug candidates. The cyclization of this compound provides a direct route to functionalized heterocycles. One of the most fundamental and widely utilized cyclization reactions of β-dicarbonyl compounds is the Knorr pyrazole synthesis, which involves the condensation with a hydrazine derivative. Pyrazolone cores are present in numerous compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The well-known drug Edaravone, a neuroprotective agent, features a 1-phenyl-3-methyl-5-pyrazolone structure, highlighting the pharmaceutical relevance of this heterocyclic system.

This application note details the protocol for the synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one through the cyclocondensation of this compound with phenylhydrazine.

Experimental Protocols

Synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one from this compound

This protocol is adapted from established procedures for the Knorr pyrazole synthesis using β-dicarbonyl compounds.

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirring

-

Filtration apparatus (Büchner funnel)

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.71 g, 10 mmol) in 30 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature.

-

Acid Catalyst: Following the addition of phenylhydrazine, add glacial acetic acid (1 mL) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. The flask can be further cooled in an ice bath to maximize precipitation.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Determine the melting point and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

| Parameter | Expected Value |

| Reactants | |

| This compound | 1.71 g (10 mmol) |

| Phenylhydrazine | 1.08 g (10 mmol) |

| Product | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

| Theoretical Yield | 1.74 g |

| Typical Experimental Yield | 1.48 - 1.65 g (85-95%) |

| Melting Point | ~127-129 °C |

| ¹H NMR (CDCl₃, δ ppm) | |

| CH₃ | ~2.2 |

| CH₂ | ~3.4 |

| Aromatic-H | ~7.2-7.9 |

| ¹³C NMR (CDCl₃, δ ppm) | |

| CH₃ | ~17 |

| CH₂ | ~43 |

| Aromatic-C | ~118, 125, 129 |

| C=O | ~170 |

| C (pyrazolone ring) | ~156 |

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of a pyrazolone from this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the pyrazolone synthesis.

Application of N-Acetoacetylmorpholine in Agrochemical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction